N-[2-(aminooxy)ethyl]acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(2-aminooxyethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-4(7)6-2-3-8-5/h2-3,5H2,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEZZCKDSCRCJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Aminooxy Compound Chemistry
The chemical utility of N-[2-(aminooxy)ethyl]acetamide is fundamentally rooted in the reactivity of its aminooxy (—O-NH₂) group. This functional group is central to a class of reactions known as chemoselective ligations, specifically oxime formation.
The aminooxy group reacts with aldehydes or ketones under mild, aqueous conditions to form a stable oxime bond. academie-sciences.frnih.gov This reaction is highly specific, meaning it does not cross-react with other functional groups typically found in biological molecules, such as amines or alcohols. google.comspirochem.com This "bioorthogonal" nature makes it an ideal method for modifying complex biomolecules like peptides, proteins, and carbohydrates in their native environments. academie-sciences.frgoogle.com The reaction kinetics, while traditionally considered slow, can be significantly accelerated through the use of catalysts like aniline (B41778) and its derivatives, or by optimizing the pH to be slightly acidic (typically pH 4-5). nih.govacs.orgnih.gov Recent advancements have led to the development of new catalysts and faster-reacting substrates, making oxime ligation one of the more versatile and rapid conjugation methods available. acs.org
Table 1: Characteristics of Oxime Ligation
| Feature | Description |
| Reactants | Aminooxy group (e.g., from this compound) and a carbonyl group (aldehyde or ketone). |
| Product | Stable oxime linkage (-C=N-O-). |
| Key Advantage | Chemoselectivity : The reaction is highly specific and bioorthogonal, proceeding without interfering with other biological functional groups. google.comspirochem.com |
| Reaction Conditions | Typically performed in aqueous solutions. The rate is pH-dependent, often optimal at a mildly acidic pH of ~4.5. nih.gov |
| Catalysis | Can be accelerated by nucleophilic catalysts, most notably aniline and its derivatives. nih.govacs.org |
| Stability | The resulting oxime bond is generally stable under physiological conditions, though its stability can be modulated. nih.gov |
Significance As an Acetamide Derivative in Advanced Research
While the aminooxy group provides the reactive "hook," the N-ethylacetamide portion of the molecule serves as a stable and versatile scaffold. This part of the structure acts as a linker or spacer, providing distance and appropriate physicochemical properties between the two conjugated molecules. The acetamide (B32628) group itself is a common structural motif in medicinal chemistry and chemical biology, known for its stability and ability to engage in hydrogen bonding. acs.org
The true significance of N-[2-(aminooxy)ethyl]acetamide emerges when it is viewed as a foundational building block for more complex bifunctional linkers. Researchers have incorporated this core structure into a variety of sophisticated molecular tools designed for specific advanced applications. For instance, it forms the basis of linkers used in the synthesis of antibody-drug conjugates (ADCs), where the aminooxy end attaches to an antibody and the other end is modified to carry a potent cytotoxic drug. mdpi.comnih.gov This modularity allows for the precise construction of targeted therapeutics.
Table 2: Examples of Complex Derivatives Based on the (Aminooxy)ethyl Acetamide Scaffold
| Derivative Class | Application Area | Structural Role of (Aminooxy)ethyl Acetamide |
| ADC Linkers | Targeted Cancer Therapy | Provides the aminooxy function for conjugation to an antibody and a stable framework for attaching a cytotoxic payload like MMAE or doxorubicin. mdpi.comnih.gov |
| PEGylated Probes | Drug Delivery, Diagnostics | Used to create aminooxy-terminated Polyethylene (B3416737) Glycol (PEG) chains for attachment to biomolecules, improving their solubility and pharmacokinetic properties. medchemexpress.combroadpharm.com |
| Peptide/Protein Modifiers | Chemical Biology, Proteomics | Serves as a tether to attach small molecules, fragments, or labels to peptides and proteins for studying protein-protein interactions or for imaging. mdpi.comnih.gov |
| Polymer Conjugates | Materials Science | Acts as an initiator or functional end-group for synthesizing polymers that can be chemoselectively conjugated to proteins. |
Overview of Academic Research Trajectories and Innovations
Precursor Synthesis and Starting Materials for Aminooxyethyl Acetamide (B32628) Moieties
The foundation for synthesizing this compound lies in the effective preparation of its constituent precursors. This involves the independent or sequential synthesis of aminooxy-functionalized molecules and the construction of the acetamide framework.
The introduction of the aminooxy group (-ONH₂) is a critical step that often requires the use of a protected hydroxylamine (B1172632) equivalent to prevent unwanted side reactions. A common and effective strategy involves the Mitsunobu reaction, where an alcohol is reacted with N-hydroxyphthalimide in the presence of reagents like triphenylphosphine (B44618) and diisopropyl azodicarboxylate (DIAD). rsc.org The resulting phthalimido-protected intermediate is stable and can be carried through several synthetic steps before the final deprotection. The removal of the phthaloyl protecting group is typically achieved through hydrazinolysis (reaction with hydrazine), which cleaves the protecting group to liberate the free aminooxy functionality. rsc.orgnih.govprepchem.com
A summary of a typical synthesis for an aminooxyethyl intermediate is presented below.
Table 1: Synthesis of 4-(2-aminooxyethyl)morpholin-4-ium chloride (AMAH) rsc.org
| Step | Reactants | Reagents | Product | Yield |
|---|---|---|---|---|
| 1 | 2-(4-morpholinyl)ethanol, N-hydroxyphthalimide | Triphenylphosphine, DIAD, THF | 2-(2-morpholinoethoxy)isoindoline-1,3-dione | 87% |
This table illustrates a two-step process starting with the protection of the hydroxylamine functionality followed by deprotection to yield the desired aminooxy intermediate.
The acetamide portion of the molecule is generally constructed through standard amide bond formation reactions. A prevalent method for creating the necessary precursor is the acylation of a suitable amine with a haloacetyl halide, such as chloroacetyl chloride or bromoacetyl bromide. nih.govgoogle.com This reaction produces an α-haloacetamide intermediate, which is primed for a subsequent nucleophilic substitution reaction with an aminooxy-containing species.
Alternatively, multicomponent reactions like the Ugi four-component reaction (Ugi-4CR) offer an efficient pathway to generate complex acetamide scaffolds in a single step. rug.nl While not always used for simple structures, these methods highlight the diversity of approaches available for constructing the acetamide core. The coupling of carboxylic acids with amines using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) is another fundamental strategy for forming the acetamide linkage. nih.gov
Targeted Synthesis of this compound and Its Core Analogs
With the precursors in hand, the targeted synthesis of the final compound can be approached through several strategic routes, either by direct combination or by building upon a pre-formed scaffold.
A direct synthesis of the this compound core can be envisioned by reacting a protected aminooxyethylamine with an acylating agent like acetyl chloride or acetic anhydride, followed by deprotection. More commonly, as seen in the synthesis of complex analogs, the final step involves the deprotection of a precursor molecule that already contains the complete carbon skeleton. For example, a key analog, (E)-2-(aminooxy)-N-(2-(2-(2-(5-(4-(methylamino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl)acetamide, was successfully synthesized by treating its N-Boc protected carbamate (B1207046) precursor with trifluoroacetic acid to unmask the terminal aminooxy group. nih.gov This final deprotection step is a high-yielding method to access the desired aminooxy acetamide core.
The general synthetic approach is outlined in the reaction scheme below:
Scheme 1: General Synthesis via Deprotection

This representative scheme shows the final deprotection step to yield an this compound derivative. The nature of 'R' and the protecting group (PG) can vary.
The this compound core is a key component in various functional molecules designed for specific applications in biochemistry and molecular imaging. The synthesis of these derivatives follows similar principles, where the core structure is elaborated with additional chemical moieties.
For instance, complex derivatives have been created for use as prosthetic groups for F-18 radiolabeling. nih.gov In these syntheses, a poly(ethylene glycol) (PEG) linker is attached to an ethylamine (B1201723) backbone, which is then acetylated and functionalized with a protected aminooxy group. Another example is the synthesis of aminooxy-N-(3-perfluorooctyl-propyl) acetamide, which serves as a specialized fluorous tag for the capture of carbonyl-containing compounds. semanticscholar.org Similarly, a fluorescent derivatization reagent, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonamino)-propyl]-acetamide (DNSAOA), incorporates the aminooxy acetamide structure to enable sensitive detection of aldehydes and ketones. researchgate.net
Table 2: Examples of Synthesized Derivatives
| Derivative Name | Key Structural Features | Application | Reference |
|---|---|---|---|
| (E)-2-(aminooxy)-N-(...)-acetamide (21) | PEG linker, Styrylpyridine moiety | F-18 prosthetic group for PET imaging | nih.gov |
| 1-[2-(Aminooxy)ethyl]-2-1H-nitroimidazole (4a) | Nitroimidazole group | Hypoxia imaging agent | researchgate.net |
| Aminooxy-N-(3-perfluorooctyl-propyl) acetamide | Perfluorooctyl chain | Fluorous tag for carbonyl capture | semanticscholar.org |
This table highlights the structural diversity and functional applications of derivatives built upon the this compound core.
Advanced Derivatization Strategies for this compound
The primary utility and most advanced derivatization strategy for this compound stems from the high chemoselectivity of the aminooxy group. This nucleophilic group reacts efficiently and specifically with aldehydes and ketones to form stable oxime linkages, a reaction often referred to as oxime ligation. nih.govd-nb.info This reaction is exceptionally reliable and can be performed in aqueous conditions, making it ideal for bioconjugation. researchgate.net
This strategy is the cornerstone of its application in various fields:
Bioconjugation: Proteins that are genetically engineered to contain an aldehyde tag (a formylglycine residue) can be site-specifically labeled with molecules carrying the aminooxy acetamide linker. nih.govacs.org
PET Imaging: The aminooxy group can be used to attach the entire molecule to a radiolabeled probe, such as one containing 4-[¹⁸F]fluorobenzaldehyde, for use in positron emission tomography. nih.govresearchgate.net
Peptide and Drug Conjugation: (Aminooxy)acetylated peptides have been ligated to carbonyl-containing drugs like daunorubicin, creating targeted therapeutic conjugates. d-nb.inforesearchgate.net
Analytical Chemistry: The reaction is used to "capture" volatile carbonyl compounds from complex samples, such as exhaled breath, for analysis by mass spectrometry. rsc.orgsemanticscholar.org
The oxime ligation reaction provides a powerful and modular approach to derivatization, allowing the this compound core to function as a versatile linker, tethering different molecular entities together with high precision and stability.
Functionalization of the Aminooxy Group
The primary mode of reactivity for this compound involves its terminal aminooxy group (-ONH₂). This group is highly nucleophilic and exhibits chemoselectivity, reacting readily with aldehydes and ketones to form stable oxime linkages. nih.govescholarship.org This reaction, known as oximation, is a cornerstone of bioorthogonal chemistry because it proceeds efficiently under mild, aqueous conditions without interfering with most biological functional groups. escholarship.org
The functionalization of the aminooxy group is a key strategy for conjugating this compound and its derivatives to biomolecules or surfaces that have been engineered to present a carbonyl group. nih.govescholarship.org For instance, proteins can be modified to contain a formylglycine residue, which serves as an aldehyde handle for specific reaction with an aminooxy-functionalized molecule. escholarship.org
Researchers have synthesized various polymers with aminooxy termini to create functional biomaterials. A common strategy involves using a chain transfer agent (CTA) bearing a protected aminooxy group for controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer). nih.gov The protecting group, often a tert-butyloxycarbonyl (Boc) group, is later removed to liberate the reactive aminooxy functionality for subsequent conjugation. nih.gov
| Reagent/Starting Material | Reaction Partner | Product Type | Research Focus |
| Boc-protected aminooxy trithiocarbonate | N-isopropylacrylamide (NIPAAm) | Aminooxy end-functionalized pNIPAAm | Synthesis of a thermo-responsive polymer for protein conjugation. nih.gov |
| Aminooxy-functionalized glycan | Aldehyde-tagged protein (e.g., hGH) | Homogeneous glycoprotein | Site-specific glycosylation of therapeutic proteins. escholarship.org |
| N-(2-hydroxyethoxy)phthalimide | Propionyl chloride derivatives | AEP (Aminooxy-ethyl-propionate) reagents | Creation of isotope-coded tags for metabolomic analysis via oximation. louisville.edu |
The unique electronic properties of the N-O bond, characterized by repulsion between the lone pairs of electrons on the nitrogen and oxygen atoms, impart distinct conformational characteristics to the resulting structures. nih.gov This has been exploited in the design of peptidomimetics and other complex architectures. nih.gov
Modifications of the Acetamide Moiety for Functional Diversification
While the aminooxy group is the primary site for conjugation, the acetamide portion of this compound can be synthetically altered to introduce additional functionalities, thereby creating heterobifunctional linkers with diverse applications. These modifications typically involve synthesizing analogues where the ethyl group or the acetyl group is replaced with a more complex or reactive structure.
A key strategy for functional diversification is to introduce a second bioorthogonal handle. For example, the synthesis of 2-Aminooxy-N-(propargyl)acetamide replaces the N-ethyl group with a propargyl group. rsc.org This introduces a terminal alkyne, which can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry." This dual functionality allows for sequential or orthogonal conjugation strategies. rsc.org Similarly, the synthesis of 2-(aminooxy)-N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)acetamide extends the acetamide nitrogen with a polyethylene (B3416737) glycol (PEG) chain terminated by an azide (B81097) group, another popular click chemistry handle. escholarship.org
Further diversification has been achieved by attaching larger, functional molecular systems to the acetamide nitrogen. In the development of molecularly imprinted polymers for cortisol sensing, a derivative named 2-aminooxy-N-(4-vinylphenyl)acetamide was synthesized. acs.org This modification introduces a polymerizable vinyl group, enabling the entire molecule to be incorporated into a polymer backbone during sensor fabrication. acs.org
| Original Moiety | Modified Moiety | Introduced Functionality | Example Compound |
| N-ethyl | N-propargyl | Alkyne for click chemistry | 2-Aminooxy-N-(propargyl)acetamide rsc.org |
| N-ethyl | N-PEG-azide | Azide for click chemistry, increased hydrophilicity | 2-(aminooxy)-N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)acetamide escholarship.org |
| N-ethyl | N-(4-vinylphenyl) | Polymerizable group | 2-aminooxy-N-(4-vinylphenyl)acetamide acs.org |
| N-ethyl | N-aryl-alkyl | Pharmacokinetic modulation | N-(3-quinoxalin-6-yl-propyl)-propionamide moiety on ketolides nih.gov |
These examples demonstrate that the acetamide portion of the molecule is a versatile platform for introducing a wide range of chemical functionalities, tailoring the linker for specific and advanced applications in diagnostics, therapeutics, and materials science.
Integration into Complex Molecular Architectures and Hybrid Systems
The bifunctional nature of this compound and its derivatives makes them ideal for the construction of complex molecular architectures and organic-inorganic hybrid systems. These linkers serve as molecular bridges, covalently connecting different components to create novel materials and bioconjugates with tailored properties. acs.orgresearchgate.net
In bioconjugation, these molecules are used to link payloads, such as drugs or imaging agents, to targeting moieties like proteins or antibodies. For instance, a complex derivative, N-(3-(4-(2-(4-(2-(5-amino-8-methylbenzo[f][1,7]naphthyridin-2-yl)ethyl)-3-methylphenoxy)ethyl)piperazin-1-yl)propyl)-2-(aminooxy)acetamide, was used to attach a specific payload to a ketone-modified polypeptide, forming a defined conjugate through an oxime bond. google.com Another example involves the use of N-[4-(aminooxy)butyl]maleimide, a related linker, to create thiol-reactive ¹⁸F-labeling agents for use in positron emission tomography (PET) imaging. nih.gov
The integration extends beyond soluble biomolecules to solid supports and inorganic materials, forming hybrid systems. A notable application is in the development of advanced sensors. In one approach, a cortisol derivative was linked to 2-aminooxy-N-(4-vinylphenyl)acetamide and then copolymerized on a gold-coated glass substrate to create a molecularly imprinted polymer for highly sensitive cortisol detection. acs.org This system combines molecular recognition, polymer science, and surface chemistry.
| System Type | Linker/Derivative Used | Components Integrated | Application |
| Bioconjugate | N-(...)-2-(aminooxy)acetamide derivative | Polypeptide + Small Molecule Payload | Targeted drug delivery google.com |
| Radiopharmaceutical | N-[4-(aminooxy)butyl]maleimide | Thiol-reactive moiety + ¹⁸F Isotope | Medical Imaging (PET) nih.gov |
| Hybrid Material/Sensor | 2-aminooxy-N-(4-vinylphenyl)acetamide | Cortisol template + Polymer matrix + Gold surface | Biosensor acs.org |
| Glycoprotein Mimic | Aminooxy-functionalized glycodendrimer | Aldehyde-tagged protein + Synthetic glycan | Therapeutic protein engineering escholarship.org |
Furthermore, these linkers are instrumental in creating complex, synthetic biomolecules. Novel glycodendrimers have been designed with an aminooxy group at a focal point, allowing for their precise, site-specific conjugation to proteins containing an aldehyde tag. escholarship.org This strategy enables the construction of homogeneous "glycodendriproteins," which are valuable tools for studying the biological roles of specific glycan structures. escholarship.org The ability to bridge disparate chemical entities—from small molecules and polymers to proteins and inorganic surfaces—positions this compound and its analogues as fundamental building blocks in modern chemical and materials science. acs.orgresearchgate.net
Principles of Oximation Reactions with Carbonyl Compounds
Oximation, the reaction between an aminooxy group and a carbonyl compound (an aldehyde or a ketone), is a cornerstone of bioorthogonal chemistry. This reaction is valued for its high chemoselectivity and the stability of the resulting product under physiological conditions.
Formation of Stable Oxime Ether Linkages
The reaction of an aminooxy compound, such as this compound, with an aldehyde or ketone results in the formation of a stable oxime ether linkage. nih.govuva.nl This reaction proceeds through a nucleophilic attack of the aminooxy group on the electrophilic carbonyl carbon. The resulting tetrahedral intermediate then eliminates a molecule of water to form the C=N-O bond of the oxime ether. nih.govunivie.ac.at
Chemoselectivity and Reaction Conditions
A defining feature of the oximation reaction is its high chemoselectivity. The aminooxy group is a potent nucleophile that reacts specifically with aldehydes and ketones, even in the presence of other functional groups commonly found in biological systems, such as amines and thiols. nih.govsigmaaldrich.com This orthogonality means that protecting groups are often unnecessary, simplifying synthetic strategies. nih.gov
The reaction is typically carried out in aqueous media and can be catalyzed by nucleophilic catalysts like aniline (B41778) and its derivatives. nih.govunivie.ac.at The catalyst accelerates the reaction by forming a more reactive intermediate with the carbonyl compound. nih.govunivie.ac.at The reaction proceeds efficiently under mild acidic conditions. nih.gov The rate of oximation is pH-dependent, with the optimal pH range generally being between 4 and 6. At lower pH, the aminooxy nucleophile is protonated and non-reactive, while at higher pH, the dehydration step can be slow.
| Catalyst | Role in Oximation |
| Aniline | Accelerates the reaction by acting as a nucleophilic catalyst. nih.govunivie.ac.at |
| p-Phenylenediamine | Functions similarly to aniline to accelerate the oximation reaction. nih.govunivie.ac.at |
Stereochemical Considerations in Oxime Formation
When an unsymmetrical ketone reacts with an aminooxy compound, the resulting oxime can exist as two stereoisomers, (E) and (Z), depending on the orientation of the substituents around the C=N double bond. The formation of a particular isomer can be influenced by steric factors and reaction conditions. For instance, in the oximation of certain complex molecules, the reaction can show a bias toward the formation of the more sterically favored E-oxime. nih.gov The specific stereochemistry of the oxime can be determined using techniques like 1H NMR by comparing the chemical shifts of the protons alpha to the oxime nitrogen. nih.gov
Applications of Oximation in Bioorthogonal and Click Chemistry
The reliability and chemoselectivity of the oximation reaction have led to its widespread use in bioorthogonal and click chemistry, particularly for the modification of biomolecules.
Development of Aminooxy Click Chemistry (AOCC)
Aminooxy click chemistry (AOCC) has emerged as a powerful strategy for the synthesis and modification of complex biomolecules, including oligonucleotides. nih.govgoogle.com This approach leverages the robust and selective nature of the oxime ligation to attach various ligands to a nucleic acid scaffold. nih.gov The aminooxy group acts as a superior nucleophile compared to a standard amine due to the alpha-effect, where the adjacent oxygen atom with its lone pair of electrons enhances the nucleophilicity of the nitrogen. nih.gov This allows for the formation of more stable imines than those formed from simple amines. nih.gov AOCC enables both bis-homo and bis-hetero conjugation, meaning two identical or two different ligands can be attached to the same molecule, respectively. nih.gov
Strategies for Bioconjugation via Oxime Ligation
Oxime ligation is a widely employed strategy for bioconjugation, enabling the site-specific modification of proteins, peptides, and other biomolecules. nih.govunivie.ac.at A common approach involves the introduction of a carbonyl group into the target biomolecule, often through the periodate oxidation of N-terminal serine residues or glycans to generate an aldehyde. nih.gov The biomolecule is then reacted with an aminooxy-functionalized molecule, such as this compound, to form a stable conjugate. nih.gov
This technique has been successfully used to create antibody-drug conjugates (ADCs), where a potent cytotoxic drug is attached to an antibody that specifically targets cancer cells. nih.gov The stability of the oxime linkage ensures that the drug remains attached to the antibody until it reaches its target, minimizing off-target toxicity. The synthesis of aminooxy-peptide precursors can be challenging due to the high reactivity of the aminooxy moiety, but strategies using protected aminooxy derivatives have been developed to overcome this. nih.govunivie.ac.at
| Application | Description |
| Antibody-Drug Conjugates (ADCs) | An antibody is linked to a cytotoxic drug via an oxime bond, targeting the drug to cancer cells. nih.gov |
| Peptide and Protein Labeling | Fluorescent dyes, radiotracers, or other probes are attached to peptides and proteins for imaging and diagnostic purposes. univie.ac.at |
| Oligonucleotide Modification | Ligands are conjugated to oligonucleotides to enhance their therapeutic properties or to study their biological function. nih.gov |
| Hydrogel Formation | Oxime ligation is used to crosslink polymer chains, forming hydrogels with applications in drug delivery and tissue engineering. univie.ac.at |
Radiosynthetic Applications and Prosthetic Group Design
The aminooxy group is a cornerstone in the design of prosthetic groups for radiosynthesis, particularly for positron emission tomography (PET) imaging agents. Prosthetic groups are small, radiolabeled molecules that can be attached to larger biomolecules, such as peptides or proteins, to create targeted radiotracers. The unique reactivity of the aminooxy moiety in this compound makes it an excellent tool for this purpose.
The primary reaction utilized is the chemoselective ligation between the aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond (-O-N=C). This reaction is highly efficient and proceeds under mild aqueous conditions, which are crucial for maintaining the structural integrity of sensitive biomolecules. biotium.comiris-biotech.de
In the context of radiosynthesis, a common strategy involves reacting a bifunctional linker like this compound with a radiolabeled aldehyde or ketone. A frequently used radioisotope for PET is Fluorine-18 (¹⁸F), which is often incorporated into an aromatic aldehyde, such as 4-[¹⁸F]fluorobenzaldehyde.
The general process can be outlined in two main steps:
Radiolabeling of the Prosthetic Group Precursor : A precursor molecule, typically an aldehyde or ketone, is first synthesized and then radiolabeled with a positron-emitting nuclide like ¹⁸F. For example, 4-[¹⁸F]fluorobenzaldehyde is synthesized and serves as the ¹⁸F-labeled prosthetic group. researchgate.net
Conjugation to the Targeting Vector : The ¹⁸F-labeled aldehyde is then reacted with a molecule containing an aminooxy group, such as a modified peptide or a linker like this compound. The aminooxy group attacks the aldehyde's carbonyl carbon, forming a stable ¹⁸F-labeled oxime. nih.gov
This approach has been successfully used to develop radiotracers for various biological targets. For instance, researchers have described the synthesis of ¹⁸F-labeled 2-nitroimidazolyl oximes as potential agents for imaging hypoxia in tumors. researchgate.net In these syntheses, a nitroimidazole derivative equipped with an aminooxy group is reacted with 4-[¹⁸F]fluorobenzaldehyde to yield the final radiotracer. researchgate.net Under optimized conditions, such radiochemical reactions can achieve high yields, often in the range of 69–80%. researchgate.net
The resulting radiolabeled conjugate, for example, N-[(4-[¹⁸F]fluorobenzylidene)aminooxy)ethyl]acetamide, combines the targeting ability of the parent molecule with the imaging signal from the ¹⁸F isotope, enabling non-invasive visualization of biological processes with PET. The stability of the oxime linkage ensures that the radioisotope remains attached to the targeting molecule in vivo. biotium.cominterchim.fr
Other Reactivity Profiles of the Aminooxy and Acetamide Functional Groups
The chemical behavior of this compound is dictated by the distinct properties of its two primary functional groups: the aminooxy group and the acetamide group.
The aminooxy group (-ONH₂) is characterized by its high nucleophilicity . This enhanced reactivity, known as the "alpha effect," is attributed to the presence of the adjacent oxygen atom with its lone pair of electrons, which destabilizes the ground state of the nucleophile and stabilizes the transition state of the reaction. iris-biotech.deacs.org This makes the aminooxy group a significantly stronger nucleophile than a primary amine, allowing it to react selectively with aldehydes and ketones even in the presence of other amine groups. ku.edu The reaction is rapid and can be accelerated with an aniline catalyst, forming a highly stable oxime linkage. biotium.com This chemoselectivity is fundamental to its use in bioconjugation and the synthesis of neoglycopeptides. iris-biotech.de
Conversely, the acetamide group (CH₃CONH-) is comparatively stable and less reactive. patsnap.com The amide bond is resonance-stabilized, which reduces the electrophilicity of the carbonyl carbon and the nucleophilicity of the nitrogen atom. However, it is not completely inert. Under harsh acidic or basic conditions, the acetamide group can undergo hydrolysis to yield acetic acid and an amine (in this case, 2-aminooxyethylamine). patsnap.comallen.in Other potential reactions, though less common under biological conditions, include dehydration to an acetonitrile (B52724) derivative using strong dehydrating agents like phosphorus pentoxide, or reduction to an ethylamine derivative with powerful reducing agents such as lithium aluminum hydride. allen.innoaa.gov Studies on the gas-phase reactions of acetamide have shown that radical attack can lead to hydrogen abstraction from either the methyl group or the nitrogen atom. rsc.org
The contrasting reactivity profiles of these two functional groups are summarized in the table below.
| Functional Group | Key Reactivity Characteristics | Common Reactions |
| Aminooxy (-ONH₂) | High nucleophilicity (alpha effect) iris-biotech.deacs.org. Chemoselective for aldehydes and ketones biotium.comku.edu. Forms stable oxime bonds interchim.fr. | Oxime Ligation (reaction with R₂C=O) biotium.com. |
| Acetamide (-CONHCH₃) | Generally stable due to resonance patsnap.com. Weaker base than water noaa.gov. | Hydrolysis (acidic or basic conditions) allen.in. Dehydration (with strong dehydrating agents) allen.innoaa.gov. Reduction (with strong reducing agents) allen.in. |
This duality of a highly reactive "handle" (the aminooxy group) and a stable "scaffold" (the acetamide group) is precisely what makes this compound and related compounds valuable reagents in the precise construction of complex biomolecular conjugates and radiopharmaceuticals.
Biochemical Interactions and Molecular Mechanistic Investigations
Enzyme Inhibition by Aminooxy Functionalities
The aminooxy group is a well-documented inhibitor of numerous enzymes, with a particular affinity for those requiring PLP for their catalytic activity. nih.govingentaconnect.com This inhibitory action is the foundation of the compound's biological effects.
Inhibition of Pyridoxal-5-Phosphate (PLP)-Dependent Enzymes
Pyridoxal-5-phosphate (PLP) is the active form of vitamin B6 and serves as an essential coenzyme for a vast array of enzymes, which catalyze a wide variety of reactions, predominantly in amino acid metabolism. ingentaconnect.comwikipedia.orgplos.org PLP-dependent enzymes are crucial for processes like transamination, decarboxylation, and racemization of amino acids. ingentaconnect.com Compounds possessing an aminooxy moiety are recognized as powerful inhibitors of these enzymes. nih.govresearchgate.net The aminooxy group's high nucleophilicity allows it to target the aldehyde group of the PLP cofactor, which is essential for the enzyme's catalytic cycle. nih.gov
Molecular Mechanism of Schiff Base Linkage Attack and Oxime Complex Formation
The catalytic action of PLP-dependent enzymes begins with the formation of a Schiff base (an internal aldimine) between the aldehyde group of PLP and the ε-amino group of a lysine (B10760008) residue in the enzyme's active site. wikipedia.orgnih.govresearchgate.net When a substrate amino acid enters the active site, it displaces the lysine to form a new Schiff base (an external aldimine). nih.gov
The aminooxy group of an inhibitor like N-[2-(aminooxy)ethyl]acetamide exploits this mechanism. It attacks the electrophilic carbon of the PLP aldehyde, forming a highly stable oxime linkage. nih.gov This reaction is often irreversible and effectively sequesters the PLP cofactor, rendering the enzyme inactive. researchgate.net The formation of this stable oxime complex is a hallmark of inhibition by aminooxy compounds. nih.govnih.gov
Specific Enzyme Targets and Their Inhibition Profiles
The broad-spectrum inhibitory nature of the aminooxy functionality extends to several key PLP-dependent enzymes critical for cellular metabolism.
4-aminobutyrate aminotransferase (GABA-T): This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA. nih.govwikipedia.org Its inhibition leads to an increase in GABA levels in the brain. Aminooxy compounds, such as aminooxyacetic acid, are known inhibitors of GABA-T. researchgate.net The inhibition of GABA-T by these compounds disrupts the normal catabolism of GABA. nih.gov
Aspartate aminotransferase (AST): AST is a central enzyme in amino acid metabolism, catalyzing the interconversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate. researchgate.netnih.gov This reaction is vital for the malate-aspartate shuttle, which transports reducing equivalents into the mitochondria. researchgate.net Inhibition of AST by aminooxy compounds can disrupt these fundamental metabolic pathways. nih.gov
Serine Hydroxymethyltransferase (SHMT): SHMT catalyzes the reversible conversion of serine to glycine, a reaction that serves as the primary source of one-carbon units for the synthesis of purines, thymidylate, and other essential metabolites. nih.govuniprot.orgfrontiersin.org Both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of this enzyme are crucial for proliferating cells. nih.govnih.gov Aminooxy compounds have been identified as inhibitors of SHMT, highlighting their potential to interfere with one-carbon metabolism. nih.gov
Below is a table summarizing the PLP-dependent enzymes known to be targeted by aminooxy compounds.
| Enzyme | Function | Consequence of Inhibition | Citation |
| 4-aminobutyrate aminotransferase (GABA-T) | Degrades the neurotransmitter GABA | Increased GABA levels | researchgate.netnih.gov |
| Aspartate aminotransferase (AST) | Amino acid metabolism, Malate-aspartate shuttle | Disruption of amino acid and energy metabolism | researchgate.netnih.gov |
| Serine hydroxymethyltransferase (SHMT) | Generates one-carbon units for biosynthesis | Impairment of purine (B94841) and thymidylate synthesis | nih.govnih.gov |
| Ornithine decarboxylase (ODC) | Key enzyme in polyamine biosynthesis | Disruption of cell growth and proliferation | nih.govingentaconnect.com |
Molecular Interactions with Biological Macromolecules and Pathways
Beyond direct enzyme inhibition, the structural features of this compound allow for interactions with other biological macromolecules and interference with critical biochemical pathways.
Binding Affinity Studies via Receptor Binding Assays
While direct receptor binding data for this compound is not extensively documented, studies on structurally related compounds illustrate the potential for such interactions. For instance, derivatives containing an N-acetylethylamine side chain, similar to that in this compound, have been evaluated for their binding affinity to specific receptors. A study of tricyclic derivatives, including an acetamide (B32628) side chain, demonstrated potent binding to melatonin (B1676174) receptors (MT₁ and MT₂). acs.org
Furthermore, the aminooxy group itself is utilized as a chemical handle for site-specific conjugation to proteins. A bifunctional linker containing an aminooxy-acetamide structure was used to attach imaging agents to protein scaffolds. The resulting bioconjugates were then assessed for their binding affinity to their target receptor, HER2, using surface plasmon resonance, revealing high-affinity binding in the picomolar range. snmjournals.org These examples underscore the utility of the this compound scaffold in designing molecules with specific receptor binding properties.
The table below shows binding affinity data for a related acetamide derivative to melatonin receptors.
| Compound | Receptor | Kᵢ (nM) |
| (S)-N-[2-(2-methyl-7,8-dihydro-6H-indeno[5,4-d] nih.govplos.orgoxazol-8-yl)ethyl]acetamide | MT₁ | 0.031 |
| MT₂ | 0.070 | |
| Data from a study on related acetamide derivatives, demonstrating the potential for receptor interaction. acs.org |
Interference with Specific Biochemical Pathways (e.g., polyamine biosynthesis)
The inhibitory action of aminooxy compounds on PLP-dependent enzymes can lead to significant interference with major biochemical pathways. A prime example is the polyamine biosynthesis pathway, which is essential for cell growth, differentiation, and proliferation. nih.gov
This pathway is highly regulated, and two key enzymes, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), are critical control points. nih.govunivpancasila.ac.id ODC is a PLP-dependent enzyme, making it a direct target for inhibition by aminooxy compounds. nih.gov Inhibition of ODC can deplete intracellular levels of putrescine and spermidine. nih.gov
Moreover, compounds with a structure closely related to this compound, such as 5'-deoxy-5'-[N-methyl-N-[(2-aminooxy)ethyl]amino]adenosine (MAOEA), have been designed as inhibitors of AdoMetDC. univpancasila.ac.id By targeting these key enzymes, aminooxy compounds can effectively disrupt the entire polyamine biosynthetic cascade, which has been explored as a strategy in anticancer research. nih.govnih.gov
Role as Probes or Markers in Biochemical Studies
The compound this compound and its derivatives serve as versatile molecular tools in biochemical research, primarily acting as probes and markers for the detection, labeling, and analysis of biomolecules. Their utility is anchored in the specific and efficient reaction between the aminooxy group (–ONH₂) and a carbonyl group (an aldehyde or ketone) to form a stable oxime linkage. escholarship.orgresearchgate.net This reaction, known as oxime ligation, is a type of bioorthogonal chemistry, meaning it can occur within complex biological systems with minimal interference from or with native biochemical processes. escholarship.org This chemoselectivity allows for the precise targeting and modification of proteins, glycans, and metabolites for visualization and functional studies. escholarship.orgresearchgate.netrsc.org
The core principle involves a two-step process. First, a carbonyl group is introduced into a target biomolecule, often through genetic engineering or metabolic labeling. Second, an aminooxy-containing probe, such as a derivative of this compound carrying a reporter tag (e.g., a fluorophore, biotin (B1667282), or radioisotope), is added. The probe then selectively reacts with the engineered carbonyl handle, effectively "tagging" the biomolecule of interest for subsequent detection, isolation, or analysis. escholarship.orgrsc.org
Applications in Protein and Glycan Labeling
A significant application of aminooxy probes is in the field of protein and cell surface engineering, particularly for studying glycosylation. escholarship.org Researchers utilize these tools to attach synthetic glycans to proteins at specific sites, creating homogeneous glycoproteins that are crucial for investigating the biological roles of specific sugar structures. escholarship.orgnih.gov
One prominent technique is the "aldehyde tag" method. escholarship.org This involves genetically encoding a short peptide sequence in a target protein. An enzyme, the formylglycine generating enzyme, recognizes this sequence and oxidizes a specific cysteine residue within it to a formylglycine residue, which contains an aldehyde group. escholarship.org This aldehyde then serves as a chemical handle for conjugation with an aminooxy-functionalized molecule, such as an aminooxy glycan. escholarship.orgnih.gov This approach has been used to conjugate a wide range of chemically synthesized glycans to proteins like human growth hormone, enabling detailed studies of how glycosylation impacts protein function. escholarship.org
Similarly, this compound derivatives are used to modify cell surfaces. By metabolically introducing sugars bearing ketone groups into cell surface glycoconjugates, researchers can then label these cells with aminooxy probes. rsc.org For instance, O-GlcNAc-modified proteins, a key type of post-translational modification, have been tagged using a ketone-bearing sugar analog. The incorporated ketone group is then reacted with an aminooxy-functionalized biotin probe, facilitating the enrichment and identification of these modified proteins from cell lysates. rsc.org
Probes for Carbonyl Metabolomics
Beyond proteins, derivatives of this compound are instrumental in the quantitative analysis of the "carbonyl-metabolome," which includes a diverse range of metabolites containing aldehyde or ketone groups. Many of these compounds are chemically labile and present in low abundance, making them difficult to detect and quantify using standard methods. nih.gov
To overcome this, researchers have developed chemoselective tagging reagents. One such reagent is N-[2-(aminooxy)ethyl]-N,N-dimethyl-1-dodecylammonium (QDA) , a quaternary ammonium (B1175870) tag. nih.govsemanticscholar.org QDA reacts with carbonyl-containing metabolites to form oxime derivatives. The permanent positive charge of the quaternary ammonium group significantly enhances the ionization efficiency and detection sensitivity in nano-electrospray ionization mass spectrometry (nanoESI-MS). nih.govsemanticscholar.org Furthermore, by using an isotopic version of the tag (e.g., ¹³CD₃ labeled QDA), researchers can perform quantitative profiling. nih.gov In this method, a biological sample is split and derivatized with the light (unlabeled) and heavy (labeled) tags, respectively, before being mixed and analyzed. The distinct mass difference allows for the precise quantification of dozens of carbonyl metabolites simultaneously, with detection limits in the nanomolar range. nih.gov
This technique has been successfully applied to identify and quantify 66 carbonyls in mouse tumor tissues, providing valuable insights into metabolic pathways. nih.gov The hydrophobic domain of QDA also improves the retention of the derivatized metabolites on chromatography columns, further enhancing the analytical process. semanticscholar.org
Research Findings Summary
The following table summarizes key research findings where this compound or its derivatives have been used as biochemical probes.
| Study Focus | Probe/Reagent Used | Target Molecule/Process | Key Findings |
| Protein Glycoengineering | Aminooxy glycans | Aldehyde-tagged proteins (e.g., human growth hormone) | Enabled site-specific attachment of homogeneous glycans to proteins, allowing for the study of specific glycan structure-function relationships. escholarship.orgnih.gov |
| Cell Surface Labeling | Aminooxy-functionalized biotin | Ketone-tagged O-GlcNAc proteins | Allowed for the selective labeling and enrichment of O-GlcNAcylated proteins from cell lysates for proteomic analysis. rsc.org |
| Carbonyl Metabolomics | N-[2-(aminooxy)ethyl]-N,N-dimethyl-1-dodecylammonium (QDA) | Carbonyl-containing metabolites in biological extracts | Greatly improved detection sensitivity (0.20-2 nM limits) and enabled quantitative profiling of 66 carbonyls in mouse tumor tissue using mass spectrometry. nih.gov |
| Radiolabeling for Imaging | ¹⁸F-labeled aminooxy compounds | Aldehyde-containing molecules | Developed new ¹⁸F-labeled prosthetic groups that form stable oxime linkages for potential use in Positron Emission Tomography (PET) imaging. nih.govresearchgate.net |
| Bioconjugation | N-{2-[2-(2-amino-ethoxy)-ethoxy]-ethyl}-2-aminooxy-acetamide | Ketone-modified polypeptides | Facilitated the efficient conjugation of payload molecules to proteins through stable oxime bonds. nih.gov |
Quantitative Analysis of Carbonyl Metabolites using QDA Tagging
The power of aminooxy-based probes in quantitative studies is exemplified by the QDA tagging method for carbonyl metabolites. The table below details the performance of this specific application.
| Parameter | Finding |
| Reagent | N-[2-(aminooxy)ethyl]-N,N-dimethyl-1-dodecylammonium (QDA) and its ¹³CD₃ labeled analog. nih.gov |
| Principle | Chemoselective tagging of carbonyls to form oximes with a permanent positive charge, enhancing ESI-MS detection. nih.govsemanticscholar.org |
| Catalyst | N,N-dimethyl-p-phenylenediamine was used to accelerate the derivatization reaction. nih.govsemanticscholar.org |
| Lower Limit of Quantification | 0.20–2 nM for carbonyl standards. nih.gov |
| Linearity | R² > 0.99 over 4 orders of magnitude. nih.gov |
| Application | Identified and quantified 66 carbonyls in mouse tumor tissues. nih.gov |
| Advantage | Overcomes challenges of analyzing chemically labile and low-abundance metabolites directly from crude biological extracts. nih.gov |
Research Applications in Chemical Biology and Analytical Science
Utilization as Probes and Research Tools in Complex Biological Systems
"N-[2-(aminooxy)ethyl]acetamide" and similar aminooxy-functionalized molecules serve as versatile probes for studying intricate biological processes. Their utility stems from the chemoselective nature of the oxime ligation reaction, which allows for the specific labeling of biomolecules containing or engineered to contain aldehyde or ketone functionalities.
Aminooxy-functionalized fluorescent probes can be attached to molecules of interest, enabling their visualization and tracking within cellular environments. For instance, an aminooxy-functionalized fluorescent probe can be used to label lipoplexes, which are complexes of nucleic acids and lipids used for gene delivery. This labeling allows for the monitoring of the delivery vehicle's stability and transfection efficiency without compromising its biological activity nih.gov. The biocompatibility and selectivity of this labeling method make it a powerful tool for biological applications nih.gov.
The unique photophysical properties of certain probes, such as lanthanides, make them excellent candidates for use in biological systems. nih.govnih.govresearchgate.net Their long-lived photoluminescence and large Stokes shifts allow for experiments that would be challenging with traditional organic fluorophores nih.govnih.govresearchgate.net. By functionalizing such probes with an aminooxy group, they can be specifically targeted to biomolecules for advanced imaging and sensing applications.
Applications in Analytical Chemistry and Metabolomics
In the fields of analytical chemistry and metabolomics, the accurate detection and quantification of small molecules in complex biological samples is paramount nih.govbrjac.com.brresearchgate.net. "this compound" serves as a valuable derivatization reagent in this context.
Mass spectrometry (MS) is a primary analytical technique used in metabolomics. However, many metabolites, particularly those containing carbonyl groups, exhibit poor ionization efficiency in electrospray ionization (ESI), the most common ionization source for LC-MS ddtjournal.com.
Derivatization with "this compound" introduces a chargeable group (the acetamide (B32628) nitrogen) and improves the ionization efficiency of carbonyl-containing analytes ddtjournal.com. The formation of the oxime derivative increases the sensitivity of detection and allows for the quantification of low-abundance metabolites. This approach is widely used for the analysis of steroids, keto acids, and other carbonyl-containing compounds in biological fluids ddtjournal.comnih.gov.
| Analyte Class | Derivatization Strategy | Analytical Improvement | Reference |
| Ketosteroids | Oxime formation with aminooxy reagent | Enhanced ionization efficiency in ESI-MS | ddtjournal.com |
| Carbonyl-containing metabolites | Reaction with hydroxylamine-based reagents | Increased sensitivity and improved chromatographic separation | ddtjournal.comnih.gov |
| Fatty Acids | Carboxyl group derivatization | Charge reversal for positive ion mode detection | nih.gov |
This table highlights the application of aminooxy-containing reagents as derivatization agents in mass spectrometry.
Enhancing Detection Sensitivity and Chromatographic Separation of Carbonyl Metabolites
The analysis of carbonyl compounds, such as aldehydes and ketones, in biological samples presents a significant challenge due to their often low abundance and high reactivity. Chemical derivatization is a widely employed strategy to improve the analytical characteristics of these metabolites. Derivatizing agents that react specifically with the carbonyl group can enhance detection sensitivity and improve chromatographic separation.
While direct research on this compound for this specific purpose is not extensively documented in publicly available literature, the broader class of aminooxy compounds is well-established for the derivatization of carbonyls. These reagents react with aldehydes and ketones to form stable oxime derivatives. This chemical modification can significantly improve the ionization efficiency of the analytes in mass spectrometry and alter their chromatographic behavior, leading to better separation from complex biological matrices.
For instance, a related compound, N-[2-(aminooxy)ethyl]-N,N-dimethyl-1-dodecylammonium (QDA), is utilized for the chemoselective tagging of carbonyl metabolites. nih.govnih.govuky.edusemanticscholar.org Derivatization with QDA introduces a permanently charged quaternary ammonium (B1175870) group, which greatly enhances the detection sensitivity in electrospray ionization mass spectrometry (ESI-MS). nih.govnih.govuky.edusemanticscholar.org This principle of introducing a highly ionizable tag is a common strategy to amplify the signal of target analytes.
Although not possessing a permanent charge like QDA, this compound contains an aminooxy functional group that readily reacts with carbonyls. The resulting acetamide moiety could potentially influence the chromatographic properties of the derivatives, possibly enhancing their retention and separation on certain types of chromatography columns. The effectiveness of this compound in improving detection sensitivity would largely depend on the ionization characteristics of its oxime derivatives in the mass spectrometer source.
Utilization in Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, many biologically relevant carbonyl compounds are not sufficiently volatile for direct GC-MS analysis. Derivatization is therefore a crucial step to increase their volatility and thermal stability.
There is a significant lack of specific studies detailing the use of this compound as a derivatizing agent for GC-MS analysis of carbonyl metabolites in the available scientific literature. Generally, for GC-MS, derivatizing agents are chosen to create derivatives with good thermal stability and fragmentation patterns that are informative for structural elucidation.
In contrast, other derivatization reagents are commonly used for the GC-MS analysis of carbonyls. For example, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used reagent that introduces a pentafluorobenzyl group, which enhances electron capture detection and produces characteristic mass spectra.
Computational and Theoretical Approaches in the Study of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research specifically detailing the computational and theoretical studies of the chemical compound This compound .
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the following topics as they relate solely to this compound:
Computational and Theoretical Approaches in the Study of N 2 Aminooxy Ethyl Acetamide
Structure-Activity Relationship (SAR) Studies through Computational Methods
Generating content for these sections without specific research findings would require speculation and the inclusion of information from other, unrelated compounds, which would violate the core instruction to focus exclusively on N-[2-(aminooxy)ethyl]acetamide. To maintain scientific accuracy and adhere to the provided instructions, this article cannot be generated at this time due to the lack of specific source material.
Future Directions and Emerging Research Avenues for N 2 Aminooxy Ethyl Acetamide
Streamlining Synthesis: The Drive for Novel Methodologies and High-Throughput Derivatization
Future research will likely prioritize the development of more efficient and scalable synthetic routes for N-[2-(aminooxy)ethyl]acetamide and its analogs. While current methods are established, innovation in catalytic processes and flow chemistry could significantly reduce production time and costs, making this valuable chemical scaffold more accessible for a wider range of applications.
A significant area of growth lies in the application of high-throughput derivatization strategies. The aminooxy functionality of this compound readily undergoes oxime ligation, a highly efficient and chemoselective "click" reaction. This allows for the rapid generation of large libraries of diverse molecules. By reacting this compound with a vast array of aldehydes and ketones, researchers can create extensive compound libraries for screening in drug discovery and chemical biology. This approach, often referred to as an oxime-based tethering strategy, facilitates the rapid identification of molecules with desired biological activities without the need for laborious purification of each individual compound. nih.govrsc.org The development of automated synthesis platforms and the use of microtiter plates can further accelerate this process, enabling the screening of thousands of derivatives in a short period.
| Parameter | Description |
| Core Scaffold | This compound |
| Reaction Type | Oxime Ligation |
| Reactants | Libraries of diverse aldehydes and ketones |
| Key Advantage | Rapid generation of large, diverse compound libraries |
| Application | High-throughput screening for drug discovery and chemical biology |
Uncovering New Roles: Exploration of Biochemical Targets and Modulatory Functions
While the full spectrum of biological activities of this compound is yet to be elucidated, its structural motifs suggest potential interactions with various biochemical targets. The acetamide (B32628) group is a common feature in many biologically active compounds, including inhibitors of enzymes like cyclooxygenase-II (COX-II). nih.gov Future research will likely involve screening this compound and its derivatives against a wide range of enzymes and receptors to identify novel modulatory roles.
The aminooxy group, in addition to its utility in bioconjugation, may also contribute to the molecule's biological activity profile. For instance, compounds containing aminooxy groups have been investigated for their ability to modulate the activity of various enzymes. Systematic screening of this compound against panels of kinases, proteases, and other enzyme classes could reveal unexpected inhibitory or activating properties. This exploration will be crucial in unlocking the therapeutic potential of this compound and its derivatives in areas such as inflammation, cancer, and neurodegenerative diseases.
Illuminating Biology: Advanced Applications in Bioimaging and Diagnostics Utilizing Oxime Chemistry
The robust and specific nature of oxime ligation makes this compound an ideal candidate for the development of advanced bioimaging probes and diagnostic tools. By conjugating this compound to fluorescent dyes, researchers can create probes for visualizing specific biological molecules or processes within living cells. For example, if a particular aldehyde- or ketone-containing metabolite is upregulated in a disease state, a fluorescently labeled this compound derivative could be used to detect and quantify this change, offering a new diagnostic approach.
Furthermore, the integration of this compound into Positron Emission Tomography (PET) imaging strategies holds significant promise. By incorporating a positron-emitting radionuclide into the this compound structure, or by ligating it to a radiolabeled aldehyde or ketone, researchers can develop novel PET tracers for in vivo imaging. This could enable the non-invasive monitoring of disease progression and the assessment of therapeutic responses at the molecular level. The development of such targeted imaging agents could revolutionize the diagnosis and management of a wide range of diseases.
| Application Area | Methodology | Potential Impact |
| Fluorescence Microscopy | Conjugation of this compound to fluorescent dyes for labeling aldehyde/ketone-containing biomolecules. | Real-time visualization of cellular processes and disease biomarkers. |
| Positron Emission Tomography (PET) | Incorporation of radionuclides into this compound-based probes. | Non-invasive in vivo imaging of disease targets and metabolic pathways. |
| Diagnostic Assays | Development of assays based on the specific reaction of this compound with disease-related carbonyl compounds. | Highly sensitive and specific detection of disease biomarkers in clinical samples. |
A Hub for Discovery: Integration into Multidisciplinary Research Platforms
The versatility of this compound makes it a valuable tool for integration into various multidisciplinary research platforms, particularly in the fields of chemical proteomics and systems biology. Its ability to react specifically with carbonyl groups can be exploited to develop activity-based probes for identifying and characterizing enzymes in complex biological samples. For instance, this compound could be incorporated into probes designed to target specific enzyme classes that utilize carbonyl-containing substrates or cofactors.
In the context of proteomics, this compound can be used for the selective enrichment and identification of proteins containing post-translational modifications that introduce carbonyl groups, such as oxidative damage byproducts. By immobilizing this compound on a solid support, researchers can capture these modified proteins from complex mixtures for subsequent analysis by mass spectrometry. This approach can provide valuable insights into the roles of protein carbonylation in various physiological and pathological processes. The integration of this compound into these advanced research platforms will undoubtedly accelerate the pace of discovery in understanding complex biological systems.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for N-[2-(aminooxy)ethyl]acetamide, and what experimental parameters are critical for optimizing yield?
- Methodology : Synthesis can be adapted from analogous acetamide compounds. For example, acylation of 2-(aminooxy)ethylamine with acetyl chloride in the presence of a base (e.g., triethylamine) under inert atmosphere is a viable route. Key parameters include:
- Temperature : Maintain 0–5°C to minimize side reactions .
- Stoichiometry : Use a 1:1.1 molar ratio of amine to acetyl chloride .
- Purification : Adjust pH to ~4 with acetic acid during workup and recrystallize from methanol/water mixtures (yield ~75% in similar systems) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Essential Techniques :
- ¹H/¹³C NMR : The aminooxy group (NH-O-) shows a broad singlet at δ 5.7–6.2 (D₂O exchangeable) , while the acetamide carbonyl appears at ~170 ppm in ¹³C NMR .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-O stretch (~930 cm⁻¹) .
- HR-MS : Achieve <5 ppm mass accuracy to validate molecular formula .
Q. What safety precautions are essential when handling this compound?
- Protocols :
- Use nitrile gloves, chemical goggles, and a fume hood due to skin corrosion risks (Category 1A/B/C) .
- Store at 2–8°C under nitrogen to prevent decomposition .
- For spills, neutralize with 10% acetic acid before washing with soap/water .
Advanced Research Questions
Q. How can contradictory NMR data between theoretical predictions and experimental results be resolved for this compound?
- Strategies :
- 2D NMR (HSQC/HMBC) : Resolve rotational isomerism or solvent effects by mapping hydrogen bonding and conformational dynamics .
- Variable Temperature NMR (VT-NMR) : Assess energy barriers between tautomers (e.g., N-hydroxyacetamide vs. o-acetylhydroxylamine) .
- Computational Validation : Use DFT calculations to compare theoretical and experimental chemical shifts .
Q. How does the aminooxy group influence reactivity in nucleophilic acyl substitution compared to standard acetamides?
- Mechanistic Insights :
- The electron-donating aminooxy group reduces acetamide carbonyl electrophilicity, necessitating stronger nucleophiles (e.g., Grignard reagents at -78°C) .
- Kinetic Studies : Monitor reaction progress via ¹H NMR under varying conditions (e.g., DMF vs. THF, 0–40°C) to quantify activation parameters .
Q. What strategies resolve low crystallinity during purification of this compound?
- Advanced Solutions :
- Co-crystallization : Use pharmaceutically acceptable co-formers (e.g., succinic acid) to improve crystal lattice stability .
- Solvent Screening : Apply Hansen solubility parameters and gradual cooling (0.5°C/min) .
- XRPD Monitoring : Track crystallization kinetics and optimize nucleation with seed crystals or polymers (e.g., PVP K30) .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility values for this compound?
- Methodology :
- Standardized Protocols : Use dynamic light scattering (DLS) to assess particle size distribution in solvents like DMSO or aqueous buffers .
- Thermodynamic Solubility : Measure via shake-flask method at 25°C and validate with HPLC .
Experimental Design Considerations
Q. What in vitro models are suitable for studying the biological activity of this compound?
- Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
